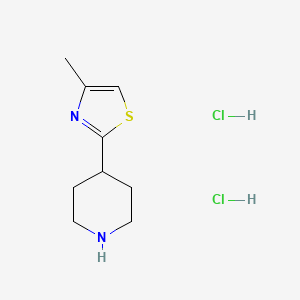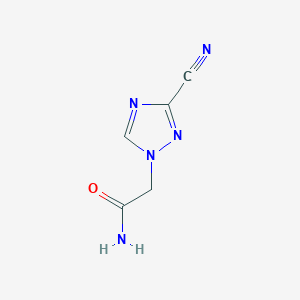![molecular formula C9H18ClNO3 B1520802 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride CAS No. 1240527-50-7](/img/structure/B1520802.png)
8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride
Overview
Description
The compound “8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride” is a chemical compound with a molecular weight of 185.27 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO2/c11-8-10(12)3-1-2-9(10)4-6-13-7-5-9/h12H,1-8,11H2 . This indicates that the compound has a complex structure with multiple rings.Chemical Reactions Analysis
While specific chemical reactions involving “8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride” are not available, similar compounds have been studied. For example, a Pd-catalyzed decarboxylative strategy for the asymmetric construction of spiro[4.5]deca-6,9-dien-8-ones has been reported .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 185.27 .Scientific Research Applications
-
Synthesis and Membrane-Protective Properties of Aminomethyl Derivatives of Quercetin at the C-8 Position
- Summary : This research focuses on the synthesis of four C-8-aminomethyl derivatives of quercetin, a type of flavonoid, using a simple procedure to give target compounds as hydrochlorides .
- Methods : The synthesis was carried out using a Mannich reaction . The study of oxidative hemolysis was performed on mice erythrocytes .
- Results : The derivatives with morpholinomethyl or thiomorpholinomethyl groups were found to protect cells from acute oxidative stress more effectively than the original quercetin .
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines
- Summary : This review focuses on the recent advances in the synthesis of 8-Hydroxyquinoline (8-HQ) derivatives with different pharmacological properties, including anticancer, antiviral, and antibacterial activities .
- Methods : Various synthetic strategies were used to create 8-HQ derivatives .
- Results : Compounds containing the 8-HQ moiety have been found to have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c10-7-8(11)1-3-9(4-2-8)12-5-6-13-9;/h11H,1-7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVNNFZMTFDHMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CN)O)OCCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



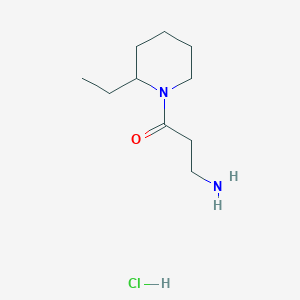

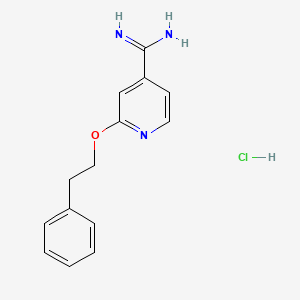
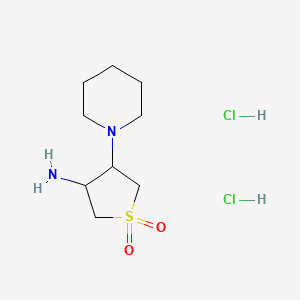
![1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1520728.png)
![5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B1520729.png)
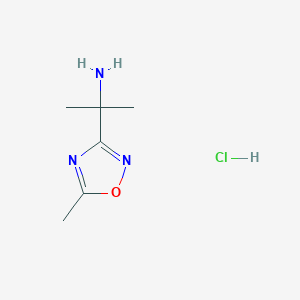
![2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride](/img/structure/B1520731.png)
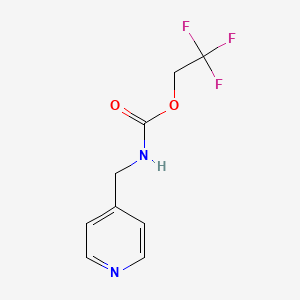
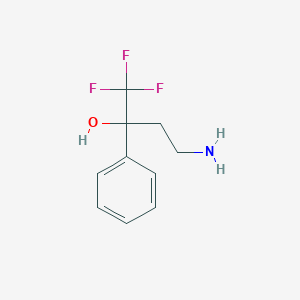
amine](/img/structure/B1520738.png)
![Tert-butyl 2-{[(2-aminophenyl)carbonyloxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B1520739.png)
